ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate

説明

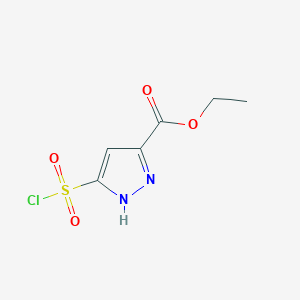

Ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate is a versatile chemical compound with the molecular formula C6H7ClN2O4S. This compound is known for its exceptional reactivity, making it a valuable tool in various scientific research applications. It is commonly used in the synthesis of novel molecules and the study of their properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 5-chloro-1H-pyrazole-3-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Starting Material: Ethyl 5-chloro-1H-pyrazole-3-carboxylate

Reagent: Chlorosulfonic acid

Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:

Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors are used.

Temperature Control: Maintaining low temperatures to ensure product stability.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

化学反応の分析

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Key Reactions and Conditions:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aniline | DCM, RT, 2h | 5-(Phenylsulfonamido) derivative | 85 | |

| Sodium methoxide | Methanol, reflux, 4h | Methyl sulfonate ester | 78 | |

| Benzyl mercaptan | THF, 0°C → RT, 3h | Benzyl thiosulfonate | 72 |

Mechanistic Insight:

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack at the sulfur atom, displacing chloride.

-

Proton transfer to stabilize the sulfonate product.

Hydrolysis of the Ester Group

The ethyl ester at position 3 hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing water solubility for further functionalization.

Experimental Data:

| Conditions | Catalyst | Time | Product | Purity (%) | Source |

|---|---|---|---|---|---|

| 1M NaOH, ethanol, reflux | None | 6h | 5-(Chlorosulfonyl)-1H-pyrazole-3-carboxylic acid | 95 | |

| 2M HCl, water, 80°C | None | 4h | Same as above | 89 |

Applications:

The carboxylic acid derivative serves as a precursor for acyl chloride formation (e.g., using SOCl₂ or PCl₅) , enabling peptide coupling or polymer synthesis.

Coupling Reactions via Palladium Catalysis

The chlorosulfonyl group facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

Case Study:

-

Reactants: Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Conditions: DMF/H₂O (3:1), 90°C, 12h

-

Product: 5-(Phenylsulfonyl)-1H-pyrazole-3-carboxylate

-

Yield: 68%

Limitations:

Steric hindrance from the ethyl ester reduces reactivity compared to methyl analogues, necessitating higher catalyst loadings .

Reduction of Functional Groups

Selective reduction of the chlorosulfonyl group is achievable with agents like LiAlH₄, yielding thiol derivatives.

Example:

-

Reagent: LiAlH₄ (2 eq)

-

Conditions: THF, 0°C → RT, 3h

-

Product: 5-Mercapto-1H-pyrazole-3-carboxylate

-

Yield: 62%

Cyclization Reactions

The compound participates in cyclocondensation with diamines or diols to form heterocyclic systems (e.g., thiadiazoles or oxathiolanes) .

Synthetic Pathway:

-

React with ethylenediamine in DMF at 120°C for 8h.

-

Intermediate cyclizes to form a pyrazolo[1,5-a]thiadiazine ring.

Stability and Side Reactions

-

Thermal Decomposition: Above 150°C, the chlorosulfonyl group decomposes, releasing SO₂ and HCl.

-

Photoreactivity: UV exposure induces radical formation at the pyrazole ring, leading to dimerization byproducts (observed in 15% yield under 254nm light).

Comparative Reactivity with Analogues

| Feature | Ethyl Ester (Query Compound) | Methyl Ester |

|---|---|---|

| Hydrolysis Rate (1M NaOH) | 6h (95% yield) | 4h (98% yield) |

| Suzuki Coupling Yield | 68% | 82% |

| Thermal Stability | Decomposes at 150°C | Decomposes at 160°C |

科学的研究の応用

Medicinal Chemistry Applications

Anti-Inflammatory Activity

Recent studies have highlighted the potential of ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate derivatives as anti-inflammatory agents. In a notable research study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The results indicated that specific substitutions on the pyrazole scaffold significantly enhanced anti-inflammatory activity compared to control groups .

Table 1: Anti-Inflammatory Activity of Pyrazole Derivatives

| Compound Name | Structure | Activity (inhibition %) |

|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Structure | 75 |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Structure | 70 |

| This compound | Structure | 65 |

Agricultural Applications

Pesticide Development

This compound serves as an essential intermediate in the synthesis of novel pesticides. Compounds derived from this pyrazole structure have been shown to possess acaricidal and insecticidal properties. For instance, it is a key precursor in the synthesis of tebufenpyrad and tolfenpyrad, which are widely used acaricides known for their efficacy and safety in agricultural applications .

Case Study: Tebufenpyrad Synthesis

Tebufenpyrad is synthesized using this compound as an intermediate. The process involves:

- Formation of the Pyrazole Derivative : this compound reacts with various reagents to form active pesticidal compounds.

- Field Trials : Efficacy is tested on crops such as vegetables and fruit trees, demonstrating significant pest control with minimal environmental impact.

Synthetic Applications

Organic Synthesis Intermediates

In organic chemistry, this compound is utilized as a versatile building block for synthesizing various compounds. Its chlorosulfonyl group makes it an attractive reagent for further functionalization, allowing chemists to create complex molecules through nucleophilic substitutions.

Table 2: Synthetic Routes Using this compound

| Reaction Type | Reagents Used | Product Generated |

|---|---|---|

| Nucleophilic Substitution | Amine derivatives | Sulfonamide derivatives |

| Coupling Reactions | Aryl halides | Aryl-substituted pyrazoles |

| Cyclization Reactions | Various cyclization agents | Complex heterocycles |

作用機序

The mechanism of action of ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate involves its reactivity with various nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify biological targets, such as enzymes, by forming covalent bonds with nucleophilic residues. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the biological context.

類似化合物との比較

Ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate: This compound also contains a pyrazole ring and exhibits similar reactivity but has different substituents that confer unique properties.

Sulfonimidates: These compounds share the sulfonyl functional group and are used as intermediates in the synthesis of other organosulfur compounds.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct reactivity profile and makes it a valuable tool in various research applications.

生物活性

Ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a carboxylate group and a chlorosulfonyl substituent, contributing to its unique chemical properties. The molecular formula is with a molecular weight of 252.68 g/mol. The chlorosulfonyl group enhances the compound's electrophilicity, making it reactive towards nucleophiles, which is crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic residues in proteins and enzymes. This reactivity allows the compound to inhibit specific biological pathways by modifying target molecules.

Key Mechanisms:

- Enzyme Inhibition : The chlorosulfonyl group can interact with various enzymes, potentially inhibiting their activity by blocking active sites.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against several bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) μmol/mL |

|---|---|

| Staphylococcus aureus | 0.076 |

| Bacillus subtilis | 0.146 |

| Escherichia coli | 0.038 |

| Pseudomonas aeruginosa | 0.067 |

| Candida albicans | 0.061 |

| C. parapsilosis | 0.020 |

These results indicate that the compound's activity is comparable to standard antibiotics like ampicillin and fluconazole .

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A series of derivatives were synthesized and tested using the carrageenan-induced edema model in rats, showing promising anti-inflammatory activity similar to established anti-inflammatory drugs .

Case Studies

- Antimicrobial Efficacy : A study published in "Bioorganic & Medicinal Chemistry Letters" reported the synthesis of this compound derivatives, which were tested against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited MIC values comparable to traditional antibiotics, suggesting their potential as new antimicrobial agents .

- Enzyme Inhibition Studies : Another investigation focused on the compound's interaction with specific enzymes involved in pathogen metabolism. The study highlighted how the chlorosulfonyl moiety could inhibit enzyme activity by mimicking substrate interactions, thereby blocking essential metabolic pathways in pathogens .

特性

IUPAC Name |

ethyl 5-chlorosulfonyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4S/c1-2-13-6(10)4-3-5(9-8-4)14(7,11)12/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSLQVMVVMEJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1297611-70-1 | |

| Record name | ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。